2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828121
InChI: InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)12-10-14-13(16(11-12)21-6)8-7-9-15(14)20-5/h7-11H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3OC)C(=C2)OC
Molecular Formula: C18H23BO4
Molecular Weight: 314.2 g/mol

2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13828121

Molecular Formula: C18H23BO4

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C18H23BO4
Molecular Weight 314.2 g/mol
IUPAC Name 2-(4,8-dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)12-10-14-13(16(11-12)21-6)8-7-9-15(14)20-5/h7-11H,1-6H3
Standard InChI Key LTSDILWATVQYCT-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3OC)C(=C2)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3OC)C(=C2)OC

Introduction

The compound 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds between unsaturated organic compounds. Despite the lack of specific literature directly referencing this compound, its structure and properties can be inferred from related boronic esters and naphthalene derivatives.

Synthesis

The synthesis of 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several steps:

  • Preparation of 4,8-Dimethoxynaphthalene: This can be achieved by methylation of 1,5-dihydroxynaphthalene using iodomethane and potassium carbonate in acetonitrile .

  • Borylation: The resulting dimethoxynaphthalene is then subjected to borylation using a borane source (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst.

Applications

Boronic esters like 2-(4,8-Dimethoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are versatile intermediates in organic synthesis. They are used in cross-coupling reactions to form complex molecules, which are valuable in pharmaceuticals, materials science, and other fields.

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